N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide
Description
Properties
CAS No. |
93882-41-8 |
|---|---|
Molecular Formula |
C36H67N3O |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
(E)-N-[2-[2-[(E)-pentadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]hexadec-2-enamide |
InChI |
InChI=1S/C36H67N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-34H2,1-2H3,(H,38,40)/b29-27+,30-28+ |
InChI Key |
NWNWLHTXOQRNML-QAVVBOBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,5-Dihydro-2-(pentadecenyl)-1H-imidazole Core
- The imidazole ring system can be prepared or sourced as 4,5-dihydro-2-pentadecyl-1H-imidazole derivatives, which are known compounds with molecular formula C20H40N2O and molecular weight ~324.5 g/mol.
- The pentadecenyl substituent (C15 unsaturated alkyl chain) is introduced via N-alkylation of the imidazole nitrogen using appropriate alkyl halides or derivatives bearing the pentadecenyl group.
- Literature reports solvent-free N-alkylation methods for imidazole derivatives using alkyl chloroacetates and bases, which provide high yields and avoid hazardous solvents. This approach can be adapted for long-chain alkyl halides to obtain the N-pentadecenyl imidazole intermediate.
Formation of the Hexadecenamide Moiety
- The hexadecenamide group is derived from 2-hexadecenoic acid or its activated derivatives such as acid anhydrides or acid chlorides.
- 2-Hexadecenoic acid anhydride, a reactive carboxylic acid derivative, can be synthesized by dehydration of the corresponding fatty acid and used for efficient amide bond formation.
- The amide bond is formed by coupling the amine-functionalized imidazole-ethyl intermediate with 2-hexadecenoic acid anhydride under mild conditions, typically in the presence of a base or coupling agents to facilitate nucleophilic acyl substitution.
Summary of the Synthetic Route
Detailed Research Findings and Notes
- Solvent-Free N-Alkylation: Recent green chemistry approaches have demonstrated solvent-free N-alkylation of imidazole derivatives with alkyl chloroacetates, yielding imidazol-1-yl-acetic acid derivatives efficiently and with minimal environmental impact. This method can be adapted for long-chain alkyl halides to prepare the pentadecenyl-substituted imidazole.
- Use of Acid Anhydrides: The use of 2-hexadecenoic acid anhydride as an acylating agent enhances the efficiency of amide bond formation due to its higher electrophilicity compared to the free acid. Handling requires moisture exclusion to prevent hydrolysis.
- Purification and Characterization: The final compound is typically isolated by crystallization or chromatographic methods. Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the imidazole ring, alkyl chains, and amide linkage.
- Yield and Reaction Conditions: Reported yields for similar imidazole N-alkylation and amide coupling reactions range from 70% to 90%, depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with imidazole structures exhibit significant antimicrobial properties. N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of imidazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Imidazole derivatives have shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Cancer Research
Preliminary studies have explored the role of imidazole-containing compounds in cancer therapy. The unique structure of this compound may enhance its ability to target cancer cells selectively while minimizing damage to healthy tissues . This is particularly relevant in the development of targeted therapies that aim to reduce side effects associated with conventional chemotherapy.
Surfactant Applications
Due to its amphiphilic nature, this compound can serve as a surfactant in various formulations. Its ability to lower surface tension makes it suitable for use in emulsions and foams in cosmetic and pharmaceutical products .
Nanotechnology
In nanotechnology, this compound has potential applications as a stabilizing agent for nanoparticles. Its long hydrocarbon chain can facilitate the formation of stable colloidal suspensions, which are crucial for drug delivery systems and diagnostic applications .
Pesticide Development
The unique chemical structure of this compound suggests potential as a pesticide or herbicide. Its biological activity may assist in developing new agrochemicals that target specific pests while being less harmful to non-target organisms .
Plant Growth Regulators
Research into plant growth regulators has indicated that imidazole derivatives can influence plant growth and development processes. This compound may enhance crop yield by modulating hormonal pathways involved in growth regulation .
Mechanism of Action
The mechanism of action of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The long aliphatic chains may interact with lipid membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The most direct structural analog is N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (CAS: 26272-76-4), which shares the imidazoline core and amide-ethyl linkage but differs in chain length and saturation .
Table 1: Comparative Properties
Functional Implications
- Lipophilicity : The target compound’s unsaturated chains slightly reduce its hydrophobicity compared to the saturated analog (XLogP3 ~15.2 vs. 15.5), which may enhance aqueous dispersibility .
- Biological Interactions : Shorter chains and unsaturation may alter membrane permeability or protein binding compared to longer, saturated chains.
Broader Context of Imidazoline Derivatives
Other imidazoline-based compounds, such as 1-Methyl-2-[2-methyl-3-(1-nitrocyclohexyl)propenyl]-5-nitro-1H-imidazole (), highlight the diversity of this class. However, nitro and cyclohexyl substituents in such derivatives confer distinct electronic and steric profiles, making them less relevant for direct comparison .
Research Findings and Data Gaps
While the saturated analog (C40H79N3O) has been cataloged with computational descriptors (e.g., XLogP3, polar surface area), experimental data on the target compound’s synthesis, crystallography, or bioactivity remain sparse. Notably:
- Synthetic Methods : ’s protocol for imidazole hydrolysis and pH adjustment might inform the target’s synthesis, but modifications would be needed to accommodate unsaturated chains .
Biological Activity
N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide, with a CAS number of 93882-41-8, is a compound characterized by its unique imidazole structure and long hydrocarbon chain. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on cardiovascular health and possible anticancer properties.
- Molecular Formula : C36H67N3O
- Molecular Weight : 557.93668 g/mol
- Structure : The compound features an imidazole ring and a long pentadecenyl side chain that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole rings often exhibit a variety of biological activities. The specific activities of this compound are still under investigation, but several studies provide insights into its potential mechanisms of action.
Cardiovascular Effects
A study highlighted the relevance of imidazole derivatives in cardiovascular pharmacology. Compounds similar to this compound have been evaluated for their affinities for imidazoline binding sites (IBS), which are implicated in the regulation of blood pressure and heart rate. The results suggested that high-affinity compounds could effectively lower mean arterial pressure (MAP) in hypertensive models .
| Compound | Affinity for IBS | Effect on MAP |
|---|---|---|
| Compound A | High | Significant reduction |
| Compound B | Moderate | Minimal effect |
| This compound | TBD | TBD |
Anticancer Activity
Research has also pointed towards the anticancer potential of imidazole derivatives. For instance, studies on similar compounds have shown efficacy against various cancer cell lines, including colon cancer cells (HCT116). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antihypertensive Properties
In a controlled study involving spontaneously hypertensive rats, derivatives with high affinity for IBS demonstrated significant antihypertensive effects. This suggests that this compound may share similar properties due to its structural characteristics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer activities of imidazole compounds revealed that certain derivatives could inhibit tumor growth in vitro. The study utilized HCT116 human colon cancer cell lines to assess the cytotoxic effects of various imidazole derivatives, indicating potential pathways for further exploration with this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling an imidazole precursor (e.g., 4,5-dihydro-1H-imidazole derivatives) with a long-chain aliphatic amine via nucleophilic substitution or amidation. For example, imidazole derivatives with unsaturated aliphatic chains (e.g., pentadecenyl groups) can be synthesized using reductive amination or Mitsunobu reactions. Purity optimization requires chromatographic techniques (HPLC or flash chromatography) and spectroscopic validation (NMR, IR) to confirm the absence of byproducts like unreacted amines or residual solvents .
Q. How is the structural characterization of this compound performed, particularly regarding its unsaturated aliphatic chains?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1D/2D NMR (e.g., -NMR, -NMR, COSY, and HSQC) resolves the imidazole ring geometry and double-bond positions in the pentadecenyl/hexadecenamide chains. For stereochemical analysis, NOESY or ROESY experiments are critical. X-ray crystallography (using programs like SHELXL ) may be employed if suitable crystals are obtained, though the compound’s flexibility complicates crystallization .
Q. What biological screening assays are relevant for initial evaluation of this compound?
- Methodological Answer : Preliminary screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Membrane interaction studies : Fluorescence anisotropy or calcein leakage assays to assess disruption of lipid bilayers.
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293).
Positive controls (e.g., chloramphenicol for antimicrobial tests) and dose-response curves are essential to validate results .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., solvent, pH, cell line variability). Standardize protocols using:
- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid off-target effects.
- Replicate experiments : Use triplicate measurements with internal controls.
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays). Statistical tools like ANOVA or Bayesian modeling can identify outliers .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins like membrane receptors or enzymes. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-target complexes over time. QSAR models predict activity based on substituent effects (e.g., chain length, double-bond position). Validate predictions with experimental mutagenesis or competitive binding assays .
Q. How can synthetic yields be improved for large-scale academic studies?
- Methodological Answer : Optimize via:
- Catalyst screening : Test Pd-based catalysts for coupling reactions or enzyme-mediated amidation.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for imidazole ring formation.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions. Retrosynthetic analysis tools (e.g., AI-driven platforms ) identify efficient pathways.
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Co-crystallization with host molecules (e.g., cyclodextrins) or use of high-vapor-diffusion techniques (sitting-drop method). If crystallization fails, consider alternative structural methods:
- Cryo-EM : For large aggregates or protein-ligand complexes.
- SAXS : Provides low-resolution structural data in solution.
SHELXD is recommended for phase problem resolution in crystallography.
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability assays in:
- Simulated biological fluids : PBS (pH 7.4), human serum, or liver microsomes.
- Temperature variations : 4°C, 25°C, and 37°C over 24–72 hours.
Analyze degradation products via LC-MS and quantify stability using half-life () calculations. Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- Methodological Answer : Use:
- HPLC-MS : Identifies low-abundance impurities (detection limit ~0.1%).
- Elemental analysis : Confirms stoichiometric purity of C, H, N.
- TGA/DSC : Detects residual solvents or decomposition products.
Compare results with reference standards from databases like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
